![molecular formula C18H17ClFN3O2S B5655573 4-[(3-chloro-4-fluoro-1-benzothien-2-yl)carbonyl]-2-(1H-pyrazol-1-ylmethyl)-1,4-oxazepane](/img/structure/B5655573.png)
4-[(3-chloro-4-fluoro-1-benzothien-2-yl)carbonyl]-2-(1H-pyrazol-1-ylmethyl)-1,4-oxazepane
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Overview
Description
Synthesis Analysis
The synthesis of complex organic compounds involving fluorine and chlorine substitutions, similar to the compound , typically requires multi-step synthetic routes. These processes might involve the formation of intermediate compounds, such as pyrazolyl thiazoles and benzoxazepines, through reactions like cyclo-condensation and nucleophilic aromatic substitution. Studies have detailed the synthesis of related compounds, emphasizing the strategic use of halogenated benzothiophene derivatives and the incorporation of pyrazole moieties into larger heterocyclic frameworks (Holzer et al., 2010), (Tomer et al., 1997).
Molecular Structure Analysis
Molecular structure analysis often involves techniques like single-crystal X-ray diffraction to determine the conformation and geometry of the molecule. For compounds with similar structural frameworks, studies have shown that the presence of halogen atoms can significantly influence the molecular conformation by introducing steric effects and altering electron distribution. This leads to unique molecular geometries that are crucial for understanding the compound's reactivity and physical properties (Ragavan et al., 2010).
properties
IUPAC Name |
(3-chloro-4-fluoro-1-benzothiophen-2-yl)-[2-(pyrazol-1-ylmethyl)-1,4-oxazepan-4-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClFN3O2S/c19-16-15-13(20)4-1-5-14(15)26-17(16)18(24)22-7-3-9-25-12(10-22)11-23-8-2-6-21-23/h1-2,4-6,8,12H,3,7,9-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IBEXACFYPXYQKV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC(OC1)CN2C=CC=N2)C(=O)C3=C(C4=C(C=CC=C4S3)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClFN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(3-chloro-4-fluoro-1-benzothien-2-yl)carbonyl]-2-(1H-pyrazol-1-ylmethyl)-1,4-oxazepane |
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